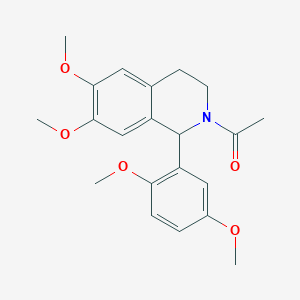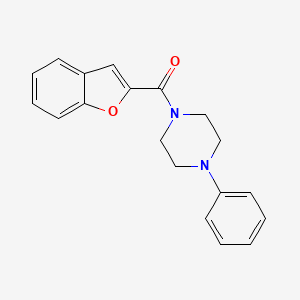![molecular formula C17H19N3O B4955553 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as ADX-71743, is a chemical compound that has gained attention in the scientific community for its potential use in research applications.
Mecanismo De Acción
As a positive allosteric modulator of mGluR7, 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine binds to a site on the receptor that is distinct from the glutamate binding site. This enhances the receptor's response to glutamate, leading to increased inhibition of neurotransmitter release. This mechanism of action has been shown to have potential therapeutic applications for conditions such as anxiety, depression, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine can modulate synaptic transmission and reduce excitability in the hippocampus, a brain region involved in learning and memory. It has also been found to reduce anxiety-like behaviors in animal models. However, further research is needed to fully understand the biochemical and physiological effects of 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its selectivity for mGluR7, which allows for more precise manipulation of synaptic transmission. However, its potency and efficacy can vary depending on the experimental conditions, which can make it difficult to compare results across studies. Additionally, its effects on other neurotransmitter systems and potential off-target effects are not fully understood.
Direcciones Futuras
Future research on 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine could focus on its potential therapeutic applications for conditions such as anxiety, depression, and addiction. It could also be used to further study the role of mGluR7 in synaptic transmission and neural circuitry. Additionally, the development of more selective and potent positive allosteric modulators of mGluR7 could lead to new insights into the function of this receptor and its potential as a therapeutic target.
In conclusion, 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine is a promising tool for studying the role of mGluR7 in synaptic transmission and neural circuitry. Its potential therapeutic applications and selectivity for mGluR7 make it a valuable compound for scientific research. However, further research is needed to fully understand its biochemical and physiological effects and potential limitations in lab experiments.
Métodos De Síntesis
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using a multistep process that involves the reaction of 1-adamantylamine with 2-bromo-5-chloropyridine. The resulting compound is then reacted with sodium azide and copper (I) iodide to form the oxadiazole ring. The final step involves the removal of the protecting group to yield 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine.
Aplicaciones Científicas De Investigación
3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), which is involved in regulating the release of neurotransmitters such as glutamate and GABA. This makes 3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine a promising tool for studying the role of mGluR7 in synaptic transmission and neural circuitry.
Propiedades
IUPAC Name |
5-(1-adamantyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-14(10-18-3-1)15-19-16(21-20-15)17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFWMSDKWNVPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)
![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)


![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)


![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)


![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)